3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole
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Overview
Description
3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent, such as phosphorus oxychloride, and a base, such as triethylamine, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and oxadiazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted oxadiazole compounds .
Scientific Research Applications
3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole: Another member of the oxadiazole family with similar chemical properties but different biological activities.
1,2,3-oxadiazole: Less stable compared to 1,2,4-oxadiazole and less frequently used in medicinal chemistry.
1,2,5-oxadiazole:
Uniqueness
3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[4-(benzenesulfonylmethyl)phenyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-27(25,19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)21-22-20(23-26-21)17-7-3-1-4-8-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOXRALMEMTNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)CS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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